4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid
Description
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid is a benzoic acid derivative featuring a long alkyl chain substituted with an α,β-unsaturated ester (3-butenoyloxy) at the 11th carbon of the undecyl group. This structure combines a polar carboxylic acid head with a hydrophobic, flexible chain, making it suitable for applications in polymer chemistry, liquid crystal materials, or surfactants. The α,β-unsaturated ester moiety may enable radical polymerization or Michael addition reactions, while the extended alkyl chain enhances solubility in organic solvents and influences self-assembly properties .
Properties
IUPAC Name |
4-(11-but-3-enoyloxyundecoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-12-21(23)27-18-11-9-7-5-3-4-6-8-10-17-26-20-15-13-19(14-16-20)22(24)25/h2,13-16H,1,3-12,17-18H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSAFBJUBJGXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid typically involves multiple steps. One common synthetic route starts with the esterification of benzenecarboxylic acid with 11-hydroxyundecanoic acid. This intermediate is then reacted with butenoyl chloride to introduce the butenoyloxy group. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of esterification and subsequent functional group modifications are applicable. Large-scale production would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce additional functional groups.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The benzenecarboxylic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Introduction of carboxylic acid or ketone groups.
Reduction: Formation of primary or secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the benzenecarboxylic acid moiety.
Scientific Research Applications
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of specialty polymers and coatings
Mechanism of Action
The mechanism of action of 4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid is not fully understood. its effects are believed to be mediated through interactions with cellular membranes due to its amphiphilic structure. This allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzoic acid derivatives and boronic acids, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Key Research Findings
Reactivity Differences : The α,β-unsaturated ester in the target compound is less reactive toward radical polymerization than methacrylates (e.g., CAS 91652-00-5) due to steric hindrance from the longer undecyl chain .
Solubility Trends: The extended C11 chain in the target compound reduces water solubility compared to shorter-chain analogs but improves compatibility with nonpolar solvents, critical for lipid-based drug delivery systems.
Biological Interactions : Unlike (3-(benzyloxy)phenyl)boronic acid, which shows moderate CYP450 inhibition , the target compound’s long alkyl chain may reduce metabolic interference, enhancing its suitability for biomedical applications.
Thermal Stability : The target compound’s lower predicted melting point (<100°C) contrasts sharply with crystalline analogs like 4-bromo-3-methylbenzoic acid (mp ~200°C), highlighting the plasticizing effect of the alkyl chain .
Biological Activity
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid is a complex organic compound characterized by its amphiphilic nature, which includes a long undecyl chain and a butenoyloxy substituent. This structural configuration allows it to interact with both hydrophilic and hydrophobic environments, making it of significant interest in various biological and chemical applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H32O5, with a molecular weight of approximately 376.50 g/mol. The compound's structure features:
- Hydrophobic Tail : The undecyl chain enhances its solubility in lipid environments.
- Hydrophilic Head : The carboxylic acid group allows for interaction with aqueous systems.
This amphiphilic characteristic is crucial for its potential applications in drug delivery systems and as a surfactant in various formulations.
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Properties
Studies have indicated that compounds with similar structures exhibit antimicrobial activity. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains, suggesting potential utility in developing antimicrobial agents.
Cell Membrane Interaction
The amphiphilic nature of this compound allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. This property can be harnessed for targeted drug delivery, where the compound facilitates the transport of therapeutic agents across cell membranes.
Inhibition of Melanin Formation
Preliminary findings suggest that derivatives of benzenecarboxylic acids can inhibit melanin production, which may be relevant for cosmetic applications aimed at skin lightening. This activity could be attributed to the compound's ability to modulate enzyme activity involved in melanogenesis.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting that the long-chain fatty acids enhance membrane disruption.
- Drug Delivery Systems : Research focused on using amphiphilic compounds for encapsulating hydrophobic drugs demonstrated that these compounds could increase the bioavailability of poorly soluble drugs through improved solubility and permeability.
- Skin Applications : Investigations into skin-lightening agents found that certain benzenecarboxylic acids could inhibit tyrosinase activity, a key enzyme in melanin synthesis. This suggests potential applications in dermatological formulations targeting hyperpigmentation.
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Long undecyl chain + butenoyloxy group | Potential antimicrobial and skin-lightening properties | Amphiphilic nature |
| Alkylbenzoic Acids | Varying alkyl chains attached to benzoic acids | Antimicrobial activity | Solubility varies with chain length |
| Fatty Acid Esters | Long-chain fatty acids esterified | Used as surfactants | Enhances solubility in formulations |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves sequential esterification and coupling reactions. Key steps include:
- Esterification : Reacting undecyl alcohol with 3-butenoyl chloride under anhydrous conditions, using catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Coupling : Attaching the esterified undecyl chain to 4-hydroxybenzenecarboxylic acid via Mitsunobu or SN2 reactions, optimizing temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products .
- Yield Optimization : DOE (Design of Experiments) frameworks, such as factorial design, can systematically vary parameters (e.g., molar ratios, reaction time) to identify optimal conditions .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
- Spectroscopy :
- 1H/13C NMR : Confirm ester linkage formation (δ ~4.3 ppm for –OCH2– groups) and aromatic proton environments .
- FT-IR : Validate carbonyl (C=O) stretches (~1720 cm⁻¹) and hydroxyl (–OH) absence post-esterification .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching theoretical mass .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
- Stability Testing : Store the compound at –20°C under inert atmosphere (N2) to prevent hydrolysis of the ester groups .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in solubility data across solvent systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility parameters (δ) and Hansen solubility spheres, identifying mismatches between experimental and theoretical data .
- Machine Learning : Train models on existing solubility datasets (e.g., Open Solubility Database) to correlate molecular descriptors (e.g., logP, polar surface area) with observed discrepancies .
- Experimental Validation : Apply fractional factorial design to test solvent mixtures (e.g., DMSO/water gradients) under controlled temperature and agitation .
Q. What role does the compound’s molecular architecture play in its potential as a drug delivery vehicle?
- Methodological Answer :
- Self-Assembly Studies : Probe micelle/nanoparticle formation via dynamic light scattering (DLS) and TEM, leveraging the amphiphilic structure (hydrophobic undecyl chain vs. polar benzoic acid head) .
- Controlled Release : Evaluate pH-sensitive ester hydrolysis kinetics using UV-Vis spectroscopy at simulated physiological pH (1.2–7.4) .
- In Vitro Testing : Screen cytotoxicity and cellular uptake efficiency in model cell lines (e.g., HeLa) using fluorescence tagging (e.g., FITC conjugation) .
Q. How can conflicting data on catalytic activity in ester hydrolysis reactions be systematically addressed?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to elucidate rate-determining steps (e.g., nucleophilic attack vs. transition-state stabilization) .
- In Situ Spectroscopy : Monitor reaction progress via Raman or IR to detect intermediate species (e.g., tetrahedral intermediates) that may explain divergent catalytic pathways .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to decouple variables (e.g., catalyst loading, solvent polarity) and identify dominant factors .
Methodological Frameworks for Advanced Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
